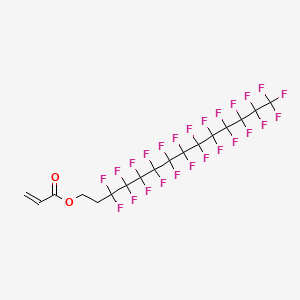

2-(Perfluorododecyl)ethyl acrylate

Description

The exact mass of the compound 2-(Perfluorododecyl)ethyl acrylate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-(Perfluorododecyl)ethyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Perfluorododecyl)ethyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H7F25O2/c1-2-5(43)44-4-3-6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)13(32,33)14(34,35)15(36,37)16(38,39)17(40,41)42/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTZSHBOMGAQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F25CH2CH2OC(O)CH=CH2, C17H7F25O2 | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067841 | |

| Record name | (Perfluorododecyl)ethyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

34395-24-9 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34395-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrahydroperfluorotetradecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034395249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorododecyl)ethyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORODODECYLETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L0TFR8U9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Perfluorododecyl)ethyl Acrylate

Introduction

2-(Perfluorododecyl)ethyl acrylate is a specialized acrylic monomer distinguished by its long perfluorinated side chain. This unique molecular structure, combining a reactive acrylate group with a stable, low-energy perfluoroalkyl chain, imparts a remarkable set of properties to the polymers derived from it. These polymers are at the forefront of materials science, finding applications in fields that demand exceptional surface properties, such as extreme hydrophobicity and oleophobicity, chemical inertness, and thermal stability.[1][2] For researchers and professionals in materials science and drug development, a thorough understanding of this monomer's chemical properties is crucial for innovating new technologies, from advanced protective coatings to sophisticated biomedical devices. This guide offers a comprehensive exploration of the physicochemical properties, synthesis, polymerization behavior, and applications of 2-(Perfluorododecyl)ethyl acrylate, providing the foundational knowledge necessary for its effective utilization.

Physicochemical Properties

The distinct characteristics of 2-(Perfluorododecyl)ethyl acrylate stem directly from its molecular architecture: a polymerizable acrylate head and a long fluorinated tail. This structure results in a unique combination of physical and chemical properties that are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₇F₂₅O₂ | [3] |

| Molecular Weight | 718.19 g/mol | [3] |

| CAS Number | 21652-58-4 | [3] |

| Appearance | Off-white solid | [4] |

| Melting Point | 48-53 °C | [4] |

| Boiling Point | 122 °C at 4 mmHg | [4] |

| Density | 1.32 g/mL at 25 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. | [4] |

| Storage Temperature | 2-8 °C | [5][6] |

The long perfluorododecyl chain is responsible for the low surface energy, hydrophobicity, and oleophobicity of the resulting polymers.[1] The acrylate group, on the other hand, provides a reactive site for polymerization, allowing for the creation of a wide range of polymeric materials.[1][5]

Synthesis and Purification

The synthesis of 2-(Perfluorododecyl)ethyl acrylate is typically achieved through the esterification of 2-(perfluorododecyl)ethanol with acryloyl chloride. This reaction is a standard method for producing acrylate monomers and can be carried out under relatively mild conditions.

A general laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: A solution of 2-(perfluorododecyl)ethanol and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.

-

Addition of Acryloyl Chloride: Acryloyl chloride is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent unwanted side reactions, including polymerization of the acrylate product.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alcohol.

-

Workup and Purification: Upon completion, the reaction mixture is quenched with a dilute aqueous acid solution to neutralize the excess base. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate. The solvent is then removed under reduced pressure. The crude product is often purified by column chromatography on silica gel to yield the pure 2-(Perfluorododecyl)ethyl acrylate.

Caption: General workflow for the synthesis of 2-(Perfluorododecyl)ethyl acrylate.

Polymerization Behavior

The acrylate functionality of 2-(Perfluorododecyl)ethyl acrylate allows it to undergo polymerization through various mechanisms, most commonly free-radical polymerization.[1] This enables the creation of homopolymers and copolymers with tailored properties.

Free-Radical Polymerization:

This is the most common method for polymerizing 2-(Perfluorododecyl)ethyl acrylate. The polymerization can be initiated using thermal initiators (e.g., AIBN) or photoinitiators. The reaction is typically carried out in a fluorinated solvent to ensure the solubility of both the monomer and the resulting polymer.

Controlled Radical Polymerization:

Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[7] These methods are particularly useful for creating block copolymers where a fluorinated block can be combined with other polymer blocks to create materials with unique self-assembly properties.[7]

The resulting poly(2-(Perfluorododecyl)ethyl acrylate) exhibits a high degree of crystallinity due to the ordered packing of the long perfluoroalkyl side chains.[8] This crystalline structure contributes to the polymer's excellent thermal stability and robust mechanical properties.

Caption: Polymerization pathways for 2-(Perfluorododecyl)ethyl acrylate.

Core Applications

The unique properties of polymers derived from 2-(Perfluorododecyl)ethyl acrylate make them highly valuable in a variety of advanced applications.

-

Superhydrophobic and Oleophobic Surfaces: The extremely low surface energy of these polymers leads to surfaces that are highly repellent to both water and oil.[9][10] This is critical for creating self-cleaning coatings, anti-fouling surfaces for marine applications, and stain-resistant textiles.[9][11]

-

Protective Coatings: The chemical inertness and durability of fluorinated polymers make them ideal for protective coatings in harsh environments.[1] They can protect surfaces from corrosion, weathering, and chemical attack.

-

Biomaterials and Drug Delivery: In the biomedical field, the biocompatibility and low friction properties of these polymers are advantageous for coatings on medical devices and implants. Their hydrophobic nature can also be utilized in the design of controlled-release drug delivery systems.

-

Textile and Leather Finishing: Treating textiles and leather with these polymers imparts durable water and oil repellency, enhancing their performance and longevity.[12]

Safety and Handling

While 2-(Perfluorododecyl)ethyl acrylate is not classified as a hazardous substance according to GHS criteria, standard laboratory safety precautions should always be observed.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the monomer.[13][14]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[6][13]

-

Storage: Store the monomer in a cool, dry place away from light and sources of ignition, as it can be light-sensitive.[4][6] Recommended storage is at 2-8°C to inhibit premature polymerization.[5][6]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[13]

Conclusion

2-(Perfluorododecyl)ethyl acrylate is a highly versatile and valuable monomer for the development of advanced materials. Its unique combination of a polymerizable acrylate group and a long, stable perfluoroalkyl chain provides a direct route to polymers with exceptional surface properties, chemical resistance, and thermal stability. For researchers and scientists, a deep understanding of its chemical properties, synthesis, and polymerization behavior is key to unlocking its full potential in creating next-generation technologies across a wide range of industries.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118677, 2-(Perfluorododecyl)ethyl acrylate. Retrieved from [Link]

- Zhang, J., et al. (n.d.). Preparation and Surface Properties of Fluorinated Acrylates Copolymers. Journal of Macromolecular Science, Part A, 43(11), 1735-1745.

-

ResearchGate. (n.d.). Superhydrophobic/superoleophobic surfaces by electrodeposition of fluorinated conductive polymers: an overview of recent advances. Retrieved from [Link]

- Wu, D., et al. (2008). Superhydrophobic Fluorinated Polyurethane Films. Journal of Adhesion Science and Technology, 22(15), 1869-1880.

-

ResearchGate. (2025). Preparation and Surface Properties of Fluorinated Acrylates Copolymers. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 12). What Are Fluorinated Acrylic Polymers? [Video]. YouTube. [Link]

-

ResearchGate. (2025). (PDF) Superhydrophobic Fluorinated Polyurethane Films. Retrieved from [Link]

- MDPI. (2019). Fluorine-Free Superhydrophobic Coatings Based on Silicone and Functionalized Colloidal Silica.

-

ResearchGate. (2025). Recent advances in fluorinated superhydrophobic materials: Preparation and diverse applications. Retrieved from [Link]

- Taylor & Francis Online. (2023). Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. Molecular Crystals and Liquid Crystals, 1-9.

-

National Institutes of Health. (n.d.). Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. Retrieved from [Link]

-

IOPscience. (n.d.). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) Acrylate-based fluorinated copolymers for high-solids coatings. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Synthesis of core-shell fluorinated acrylate copolymers and its application as finishing agent for textile. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties. Retrieved from [Link]

- ACS Publications. (2018). Growth Regimes of Poly(perfluorodecyl acrylate) Thin Films by Initiated Chemical Vapor Deposition. Macromolecules, 51(15), 5886-5894.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5366436, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. Retrieved from [Link]

- ChemRxiv. (2025). Chemoselective Polymerization of 2-(Methacryloyloxy)ethyl Acrylate Enabled by B(C6F5)

- ACS Publications. (2011). Preparation of Low-Surface-Energy Poly[2-(perfluorooctyl)

-

Skyrun Industrial. (n.d.). PRODUCTS. Retrieved from [Link]

- ACS Publications. (2014). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Industrial & Engineering Chemistry Research, 53(49), 19257-19264.

-

ResearchGate. (2007). Surface Properties of Poly[2-(perfluorooctyl)ethyl acrylate] Deposited from Liquid CO2 High-Pressure Free Meniscus Coating. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Perfluorododecyl)ethyl acrylate | C17H7F25O2 | CID 118677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 17741-60-5 CAS MSDS (2-(Perfluorodecyl)ethyl acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. 2-(Perfluorodecyl)ethyl acrylate - Safety Data Sheet [chemicalbook.com]

- 7. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(Perfluorododecyl)ethyl Acrylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Perfluorododecyl)ethyl acrylate, a fluorinated monomer pivotal in the development of advanced materials. We will delve into its molecular structure, physicochemical properties, synthesis, and polymerization, as well as the characterization and applications of its derived polymers. This document is intended to serve as a valuable resource for professionals in research and development who are exploring the unique attributes of fluorinated polymers.

Introduction to 2-(Perfluorododecyl)ethyl Acrylate

2-(Perfluorododecyl)ethyl acrylate is a specialized acrylic monomer characterized by a long perfluorinated alkyl chain. This structural feature is the primary determinant of the unique properties of the monomer and its corresponding polymer, poly(2-(Perfluorododecyl)ethyl acrylate). The high electronegativity and low polarizability of the fluorine atoms in the perfluorododecyl tail create a molecule with exceptionally low surface energy. This translates to surfaces with strong hydrophobic and oleophobic (water- and oil-repellent) properties. The acrylate group provides a reactive site for polymerization, allowing for the incorporation of these desirable properties into a wide range of polymeric materials.[1][2]

The molecule's structure facilitates the formation of highly ordered, low-energy surfaces, making it a valuable component in the formulation of advanced coatings, sealants, and surface treatments for textiles, electronics, and biomedical devices.

Molecular Structure and Identification

The molecular structure of 2-(Perfluorododecyl)ethyl acrylate consists of a C12 perfluorinated "tail," an ethyl spacer, and an acrylate "head."

Molecular Structure Diagram:

Caption: Molecular structure of 2-(Perfluorododecyl)ethyl acrylate.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl prop-2-enoate[3] |

| CAS Number | 34395-24-9[3] |

| Molecular Formula | C₁₇H₇F₂₅O₂[3] |

| Molecular Weight | 718.19 g/mol [3] |

| Synonyms | 2-(Perfluorododecyl)ethyl acrylate, Perfluorododecylethyl acrylate, 1,1,2,2-Tetrahydroperfluorotetradecyl acrylate[3] |

Physicochemical Properties

The distinct properties of 2-(Perfluorododecyl)ethyl acrylate are a direct result of its chemical structure. The fluorinated chain imparts low surface energy and chemical inertness, while the acrylate group allows for polymerization.

Table of Physicochemical Properties:

| Property | Value | Source(s) |

| Physical State | White to off-white solid | [3] |

| Melting Point | 53 °C | [4] |

| Boiling Point | 122 °C at 4 mmHg | [4] |

| Density | 1.62 g/mL at 25 °C | [4] |

| Flash Point | 113 °C | [4] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. | - |

| Storage Temperature | 2-8 °C | [2] |

Synthesis and Polymerization

Synthesis of 2-(Perfluorododecyl)ethyl Acrylate

The synthesis of 2-(Perfluorododecyl)ethyl acrylate is typically achieved through the esterification of 2-(perfluorododecyl)ethanol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[5]

Reaction Scheme:

Caption: Synthesis of 2-(Perfluorododecyl)ethyl acrylate.

Experimental Protocol: Esterification

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-(perfluorododecyl)ethanol and an anhydrous aprotic solvent such as tetrahydrofuran (THF). The flask is cooled in an ice bath.

-

Addition of Base: A stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, is added to the flask to act as an acid scavenger.

-

Addition of Acryloyl Chloride: Acryloyl chloride is added dropwise from the dropping funnel to the stirred solution. The reaction is typically exothermic, and the temperature should be maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

Workup: The resulting triethylammonium chloride salt is removed by filtration. The filtrate is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation under reduced pressure to yield pure 2-(Perfluorododecyl)ethyl acrylate.

Polymerization of 2-(Perfluorododecyl)ethyl Acrylate

Poly(2-(Perfluorododecyl)ethyl acrylate) is commonly synthesized via free-radical polymerization. This method allows for the creation of high molecular weight polymers with the desired fluorinated side chains.[6]

Reaction Scheme: Free-Radical Polymerization

Caption: Free-radical polymerization of 2-(Perfluorododecyl)ethyl acrylate.

Experimental Protocol: Free-Radical Polymerization

-

Reaction Setup: A reaction vessel is charged with 2-(Perfluorododecyl)ethyl acrylate, a suitable solvent (e.g., a fluorinated solvent or a mixture of solvents to ensure solubility), and a free-radical initiator such as azobisisobutyronitrile (AIBN).

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit the polymerization reaction. This is typically done by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution.

-

Polymerization: The reaction vessel is heated to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) and maintained for a specified period (e.g., 12-24 hours) to allow for polymerization to occur.

-

Precipitation and Purification: After the reaction is complete, the polymer is isolated by precipitation into a non-solvent, such as methanol or hexane. The precipitated polymer is then collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and dried under vacuum until a constant weight is achieved.

Analytical and Characterization Techniques

A suite of analytical techniques is employed to verify the structure and purity of the monomer and to characterize the properties of the resulting polymer.

Monomer Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are used to confirm the molecular structure of the monomer. The ¹H NMR spectrum will show characteristic peaks for the vinyl protons of the acrylate group and the protons of the ethyl spacer. The ¹⁹F NMR spectrum will show signals corresponding to the different fluorine environments in the perfluorododecyl chain.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the monomer. Key characteristic peaks include the C=O stretch of the ester group (around 1730 cm⁻¹) and the C=C stretch of the acrylate group (around 1640 cm⁻¹).[7]

Polymer Characterization

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[8][9][10]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting point (Tm), which provide insights into the polymer's morphology and processing characteristics.[11][12]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[13][14][15]

-

Contact Angle Measurements: The hydrophobicity and oleophobicity of surfaces coated with poly(2-(Perfluorododecyl)ethyl acrylate) are quantified by measuring the static contact angles of water and oil droplets on the surface. High contact angles are indicative of low surface energy and excellent repellency.[6][16][17][18]

Table of Expected Polymer Properties:

| Property | Typical Value/Observation |

| Water Contact Angle | >150° (superhydrophobic)[16] |

| Oil Contact Angle | High, indicating oleophobicity[18] |

| Thermal Stability | High, with decomposition temperatures typically above 300°C |

Applications

The unique properties of poly(2-(Perfluorododecyl)ethyl acrylate) make it a highly valuable material for a variety of applications where surface repellency, low friction, and chemical resistance are required.

-

Surface Coatings: The primary application is in the creation of superhydrophobic and oleophobic coatings for a wide range of substrates, including textiles, paper, glass, and metal. These coatings are used to produce self-cleaning surfaces, anti-fouling coatings, and protective layers that resist staining and contamination.[1][18]

-

Textiles: In the textile industry, it is used to impart durable water and oil repellency to fabrics for outdoor wear, protective clothing, and upholstery.[4][17]

-

Biomedical Devices: The low surface energy and biocompatibility of fluoropolymers make them suitable for coating medical devices to reduce biofouling and improve lubricity.

-

Electronics: In the electronics industry, these polymers can be used as dielectric layers, anti-smudge coatings for touch screens, and protective coatings for electronic components.

Application Workflow: Creating a Superhydrophobic Surface

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. 2-(Perfluorododecyl)ethyl acrylate | C17H7F25O2 | CID 118677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluoryx.com [fluoryx.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Confirmation of Polymer Structure Using GPC | Malvern Panalytical [malvernpanalytical.com]

- 10. lcms.cz [lcms.cz]

- 11. eag.com [eag.com]

- 12. polymersource.ca [polymersource.ca]

- 13. researchgate.net [researchgate.net]

- 14. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(Perfluorododecyl)ethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Perfluorododecyl)ethyl acrylate is a crucial fluorinated monomer used in the synthesis of advanced polymers with exceptionally low surface energy. These polymers are integral to the development of robust hydrophobic and oleophobic coatings, essential in fields ranging from biomedical devices to high-performance textiles and specialty electronics. This guide provides a detailed exploration of the two primary synthesis pathways for this monomer, offering both an industrial-scale perspective and a detailed, research-focused laboratory protocol. We will dissect the underlying chemical principles, provide actionable experimental details, and offer a comparative analysis to inform methodological choices in research and development settings.

Introduction: The Significance of 2-(Perfluorododecyl)ethyl Acrylate

2-(Perfluorododecyl)ethyl acrylate, often abbreviated as PFDEA, is a fluorotelomer-based acrylate monomer. Its structure consists of a long C12 perfluorinated "tail" (C12F25), a short ethyl spacer, and a reactive acrylate head group (CH2=CHCOO-). This unique amphipathic structure is the source of its utility. The highly fluorinated tail is responsible for the extremely low surface energy, leading to surfaces that repel both water and oils. The acrylate group provides a reactive handle for polymerization, allowing this monomer to be incorporated into a wide range of polymer backbones.[1]

The synthesis of PFDEA is therefore a critical first step in the production of these high-performance materials. Understanding the available synthetic routes is essential for researchers aiming to develop new materials or scale up production. The choice of pathway is often dictated by the required scale, available starting materials, and desired purity.

Core Synthesis Methodologies

Two principal routes dominate the synthesis of 2-(Perfluorododecyl)ethyl acrylate: a multi-step industrial process rooted in telomerization, and a more direct laboratory-scale esterification.

Pathway I: The Telomerization Approach (Industrial Scale Synthesis)

This pathway is the cornerstone of large-scale industrial production of fluorotelomer acrylates. It begins with fundamental building blocks—tetrafluoroethylene (TFE) and a perfluoroalkyl iodide—and proceeds through several distinct stages.[2][3] The overall process is a testament to the ingenuity of industrial fluorine chemistry.

The process can be broken down into four key steps:

-

Telomerization: A perfluoroalkyl iodide, such as pentafluoroethyl iodide (C2F5I), is used as a "telogen" that reacts with multiple units of tetrafluoroethylene (the "taxogen"). This chain-growth reaction, typically initiated by free radicals, produces a mixture of longer-chain perfluoroalkyl iodides.[2][4] The distribution of chain lengths can be controlled by reaction conditions.

-

Ethylene Insertion: The resulting perfluoroalkyl iodide (e.g., C12F25I) is then reacted with ethylene (CH2=CH2). This inserts an ethyl group between the perfluoroalkyl chain and the iodine atom, yielding a 2-(perfluoroalkyl)ethyl iodide.[3]

-

Conversion to Fluorotelomer Alcohol: The iodide is subsequently converted into the corresponding alcohol, 2-(Perfluorododecyl)ethanol (C12F25CH2CH2OH). This transformation is a critical step to create the necessary precursor for the final esterification.

-

Final Esterification: The fluorotelomer alcohol is reacted with acrylic acid or one of its derivatives to form the final product, 2-(Perfluorododecyl)ethyl acrylate.[3]

Caption: High-level workflow for the industrial synthesis of PFDEA.

This pathway is highly efficient for large-scale production but involves multiple complex steps and the handling of hazardous materials like tetrafluoroethylene.

Pathway II: Direct Acylation of Fluorotelomer Alcohol (Laboratory Scale)

For research, development, and custom synthesis, a more direct approach starting from the commercially available 2-(Perfluorododecyl)ethanol is preferred. This method centers on a classic esterification reaction, most commonly using acryloyl chloride.[5][6]

The core of this pathway is the nucleophilic acyl substitution reaction between the alcohol and acryloyl chloride. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acryloyl chloride. A key consideration in this reaction is the management of the hydrochloric acid (HCl) byproduct.[7][8] Failure to neutralize the HCl can lead to unwanted side reactions. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA), is almost always included as an acid scavenger.[9]

Caption: Reaction mechanism for the direct acylation of fluorotelomer alcohol.

This method is robust, high-yielding, and relatively straightforward to perform in a standard laboratory setting, making it the focus of our detailed protocol.

In-Depth Protocol: Laboratory Synthesis via Acylation

This section provides a trusted, field-proven protocol for synthesizing 2-(Perfluorododecyl)ethyl acrylate from its corresponding alcohol.

Materials and Reagents

-

2-(Perfluorododecyl)ethanol (C12F25CH2CH2OH)

-

Acryloyl chloride

-

Triethylamine (TEA), anhydrous

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))[9]

-

Polymerization inhibitor (e.g., 4-methoxyphenol (MEHQ))

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Deionized water

Experimental Protocol

-

Reactor Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried to remove moisture.

-

Reagent Charging: Charge the flask with 2-(Perfluorododecyl)ethanol and a small amount of polymerization inhibitor (MEHQ). Dissolve these in the anhydrous solvent (e.g., THF).

-

Inert Atmosphere: Begin purging the system with dry nitrogen gas. Maintain a slight positive pressure of nitrogen throughout the reaction to prevent both moisture contamination and premature polymerization of the acrylate product.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermic reaction between the alcohol and acryloyl chloride.[7]

-

Base Addition: Add triethylamine to the cooled alcohol solution.

-

Acryloyl Chloride Addition: Add acryloyl chloride dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition. A white precipitate of triethylammonium chloride (TEA·HCl) will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the TEA·HCl precipitate.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with a saturated NaHCO3 solution (to remove any remaining HCl or unreacted acryloyl chloride) and then with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Final Product: The resulting product, 2-(Perfluorododecyl)ethyl acrylate, is typically a waxy solid or oil. Further purification can be achieved by chromatography if necessary, but the work-up procedure often yields a product of sufficient purity for polymerization.

Caption: Step-by-step experimental workflow for laboratory synthesis of PFDEA.

Comparative Analysis of Synthesis Pathways

The choice between the telomerization and direct acylation pathways depends heavily on the application's context.

| Feature | Pathway I: Telomerization | Pathway II: Direct Acylation |

| Scale | Industrial, Large-Scale | Laboratory, R&D, Pilot Scale |

| Starting Materials | Basic feedstocks (TFE, C2F5I) | Advanced intermediate (Fluorotelomer alcohol) |

| Number of Steps | Multiple (4+ steps) | Single primary step |

| Complexity | High; requires specialized equipment | Moderate; standard lab equipment |

| Purity Control | Requires distillation of intermediates | High purity achievable with simple work-up |

| Typical Use Case | Bulk commercial production of monomers | Academic research, custom polymer synthesis |

Characterization and Quality Control

To ensure the successful synthesis of 2-(Perfluorododecyl)ethyl acrylate, the final product should be characterized using standard analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester carbonyl group (C=O stretch, ~1730 cm⁻¹) and the C=C double bond of the acrylate group (~1635 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F): To verify the complete molecular structure, ensuring the correct integration of protons in the ethyl and acrylate moieties and the characteristic shifts of the perfluorinated chain.

A high-purity product, often exceeding 98%, can be achieved with the described laboratory protocol.[10]

Conclusion

The synthesis of 2-(Perfluorododecyl)ethyl acrylate is accessible through two well-defined pathways, each tailored to different scales and objectives. The multi-step telomerization route is an industrial workhorse, enabling the cost-effective production of large quantities of fluorinated monomers. For the researcher and development scientist, the direct acylation of 2-(Perfluorododecyl)ethanol offers a reliable, high-yield, and experimentally straightforward method to access this valuable monomer for the creation of novel, high-performance fluoropolymers. A thorough understanding of these synthetic strategies is fundamental to advancing the science of functional materials.

References

- CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents.

- US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents.

- WO2002036530A1 - Process for producing perfluoroalkyl iodide telomer - Google Patents.

-

Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC - NIH. Available at: [Link]

-

Growth Regimes of Poly(perfluorodecyl acrylate) Thin Films by Initiated Chemical Vapor Deposition | Macromolecules - ACS Publications. Available at: [Link]

-

2-(Perfluorododecyl)ethyl acrylate | C17H7F25O2 | CID 118677 - PubChem. Available at: [Link]

- US4507495A - Process for production of ethyl acrylate - Google Patents.

-

Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers - ACS Publications. Available at: [Link]

-

Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? - ResearchGate. Available at: [Link]

-

Telomerization of perfluoropoly(oxamethylene iodides) with trifluoroethylene - ResearchGate. Available at: [Link]

-

Esterification using Acid Chloride and Alcohol - YouTube. Available at: [Link]

- WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents.

-

TRP Telomer Research Program Ig - Toxic Docs. Available at: [Link]

-

Association behavior and properties of copolymers of perfluorooctyl ethyl methacrylate and eicosanyl methacrylate | Request PDF - ResearchGate. Available at: [Link]

-

Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane - MDPI. Available at: [Link]

-

Evaluation of esterification routes for long chain cellulose esters - PMC - NIH. Available at: [Link]

-

Telomerization – Knowledge and References - Taylor & Francis. Available at: [Link]

-

(PDF) Synthesis of core-shell fluorinated acrylate copolymers and its application as finishing agent for textile - ResearchGate. Available at: [Link]

-

(PDF) Growth Regimes of Poly(perfluorodecyl acrylate) Thin Films by Initiated Chemical Vapor Deposition - ResearchGate. Available at: [Link]

-

What Are Fluorinated Acrylic Polymers? - Chemistry For Everyone - YouTube. Available at: [Link]

-

Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]

2-(Perfluorododecyl)ethyl acrylate CAS number 17741-60-5

An In-depth Technical Guide to 2-(Perfluoroalkyl)ethyl Acrylate Chemistry: Focus on CAS 17741-60-5

Executive Summary

This technical guide provides a comprehensive overview of the fluorinated acrylate monomer identified by CAS number 17741-60-5. A critical clarification of nomenclature is addressed at the outset, distinguishing between the common name and the precise chemical structure associated with this CAS number. The guide delves into the monomer's physicochemical properties, synthesis methodologies, polymerization characteristics, and key applications, particularly in the field of high-performance surface coatings. Furthermore, it includes detailed experimental protocols, safety and toxicological data, and a discussion of its regulatory context as a per- and polyfluoroalkyl substance (PFAS). This document is intended for researchers, chemists, and materials scientists engaged in the development of advanced functional polymers and materials.

Introduction and Clarification of Nomenclature

The monomer assigned CAS number 17741-60-5 is frequently referred to in commercial and technical literature as 2-(Perfluorododecyl)ethyl acrylate. However, this common name can be misleading. The term "dodecyl" implies a 12-carbon alkyl chain (C12). In contrast, detailed chemical database records confirm that CAS 17741-60-5 correctly identifies 2-(Perfluorodecyl)ethyl acrylate , which possesses a 10-carbon perfluorinated chain (C10).[1][2][3]

For the purpose of scientific accuracy, this guide will use the precise chemical identifiers for CAS 17741-60-5. The correct IUPAC name is 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl prop-2-enoate .[1] This molecule is a fluorotelomer acrylate, often abbreviated as 10:2 FTAC.[1][2]

This distinction is critical for researchers in drug development and material science, as the length of the perfluoroalkyl chain significantly influences the resulting polymer's physical, chemical, and biological properties, including its thermal stability, surface energy, and toxicological profile.

Note: While the user's topic specified "2-(Perfluorododecyl)ethyl acrylate," this guide will focus on the correct C10 structure associated with CAS 17741-60-5 to maintain scientific integrity. The true 2-(Perfluorododecyl)ethyl acrylate (C12 chain) is identified by CAS number 34395-24-9.[4]

Physicochemical Properties

The unique properties of 2-(Perfluorodecyl)ethyl acrylate stem from the combination of a polymerizable acrylate group and a long, highly fluorinated tail. The high electronegativity of fluorine atoms creates a stable, low-energy, and non-polar perfluoroalkyl segment, which is responsible for the desirable oleophobic and hydrophobic characteristics of its polymers.

Table 1: Physicochemical Properties of 2-(Perfluorodecyl)ethyl acrylate (CAS 17741-60-5)

| Property | Value | Source |

| Molecular Formula | C₁₅H₇F₂₁O₂ | PubChem[1] |

| Molecular Weight | 618.18 g/mol | PubChem[1] |

| Physical State | Solid (at STP) / Water or Solvent Wet Solid | Fluoryx Labs[3], EPA[1] |

| Appearance | White solid | CPAChem[5] |

| Melting Point | 53 °C | Fluoryx Labs[3] |

| Boiling Point | 122 °C at 4 mmHg | Fluoryx Labs[3] |

| Density | 1.62 g/mL at 25 °C | Fluoryx Labs[3] |

| Refractive Index | 1.33 at 25 °C | Fluoryx Labs[3] |

| Flash Point | 113 °C | Fluoryx Labs[3] |

| Synonyms | 10:2 FTAC, 1H,1H,2H,2H-Henicosafluorododecyl acrylate | AccuStandard[2], Fluoryx Labs[3] |

Synthesis and Manufacturing

The synthesis of perfluoroalkyl ethyl acrylates is a multi-step process that begins with the formation of a perfluoroalkyl iodide, which serves as the precursor for the fluorotelomer alcohol.

Synthesis Pathway Overview

The industrial production of the key intermediate, 1H,1H,2H,2H-perfluorododecan-1-ol (the C10 fluorotelomer alcohol), is typically achieved via telomerization.[6] This method is favored for producing water and oil repellents.[6] The subsequent step is a classical esterification reaction.

-

Telomerization: Perfluoroethyl iodide (C₂F₅I) undergoes a radical addition reaction with tetrafluoroethylene (TFE) to produce a mixture of perfluoroalkyl iodides of varying chain lengths (C₂F₅(CF₂CF₂)nI). The C₁₀F₂₁I component is then isolated.

-

Ethylene Insertion: The isolated perfluoroalkyl iodide reacts with ethylene to form 1H,1H,2H,2H-perfluoroalkyl-ethyl iodide (C₁₀F₂₁CH₂CH₂I).

-

Hydrolysis: The resulting iodide is hydrolyzed to produce the fluorotelomer alcohol (C₁₀F₂₁CH₂CH₂OH).

-

Esterification: The fluorotelomer alcohol is then esterified with acryloyl chloride or acrylic acid in the presence of an acid catalyst to yield the final monomer, 2-(Perfluorodecyl)ethyl acrylate.[7][8]

Diagram 2: Workflow from monomer to functional surface application.

Experimental Protocol: Homopolymerization

This section provides a representative, self-validating protocol for the synthesis of poly(2-(Perfluorodecyl)ethyl acrylate) via solution polymerization.

Objective: To synthesize a homopolymer for evaluation of surface properties.

Materials:

-

2-(Perfluorodecyl)ethyl acrylate (CAS 17741-60-5), >99% purity

-

Azobisisobutyronitrile (AIBN), recrystallized

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous

-

Methanol, ACS grade

-

Nitrogen gas (high purity)

Procedure:

-

Monomer Dissolution: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 10.0 g (16.2 mmol) of 2-(Perfluorodecyl)ethyl acrylate in 40 mL of anhydrous HFIP.

-

Initiator Addition: Add 0.053 g (0.32 mmol) of AIBN to the solution. The monomer-to-initiator ratio is a critical parameter influencing molecular weight; a 50:1 ratio is a robust starting point.

-

Inerting: Purge the solution with a gentle stream of nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a positive nitrogen atmosphere throughout the reaction.

-

Reaction: Immerse the flask in a preheated oil bath at 70 °C. The choice of temperature is dictated by the thermal decomposition rate of AIBN to generate radicals.

-

Monitoring: Allow the reaction to proceed for 12-18 hours with continuous stirring. The progress can be monitored by observing the increase in viscosity of the solution.

-

Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into 500 mL of vigorously stirring methanol. The polymer will precipitate as a white solid. This step is crucial for removing unreacted monomer and initiator fragments.

-

Washing: Decant the methanol and wash the polymer precipitate two more times with fresh 100 mL portions of methanol.

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Validation: The final product can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by Fourier-Transform Infrared (FTIR) spectroscopy to confirm the disappearance of the acrylate C=C bond (~1635 cm⁻¹) and the presence of the polymer backbone.

Safety and Toxicology

As a member of the PFAS family, 2-(Perfluorodecyl)ethyl acrylate is subject to increasing scrutiny regarding its health and environmental impact. Professionals must handle this chemical with appropriate precautions.

Table 2: GHS Hazard Classification for CAS 17741-60-5

| Hazard Class | GHS Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | ECHA,[1] CPAChem [5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | ECHA,[1] CPAChem [5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | ECHA,[1] CPAChem [5] |

| Hazardous to the Aquatic Environment (Chronic) | H411 | Toxic to aquatic life with long lasting effects | CPAChem [5] |

Note: GHS classifications can vary between suppliers and jurisdictions. Some reports indicate the chemical does not meet GHS hazard criteria. [1]It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. [3][5] Handling Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [5]* Avoid breathing dust, fumes, or vapors. [5]* Wash hands thoroughly after handling.

Regulatory Context: This substance is classified as a fluorotelomer-based PFAS. [1]Under the European REACH regulation, it is included in the list of substances subject to the POPs (Persistent Organic Pollutants) Regulation, indicating significant restrictions on its manufacturing and use. [1]

Conclusion

2-(Perfluorodecyl)ethyl acrylate (CAS 17741-60-5) is a valuable specialty monomer for creating surfaces with superior water and oil repellency. Its utility in textiles, coatings, and other advanced materials is well-established. However, researchers and developers must be precise in its identification, distinguishing it from its C12 analogue, and remain vigilant regarding its handling and evolving regulatory landscape due to its classification as a long-chain PFAS. A thorough understanding of its synthesis, polymerization, and safety profile is essential for its responsible and effective application in next-generation materials.

References

-

PubChem. (n.d.). 2-(Perfluorododecyl)ethyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

- Ebnesajjad, S. (Ed.). (2021). Fluoroplastics, Volume 2: Melt Processible Fluoropolymers - The Definitive User's Guide and Databook (3rd ed.). Elsevier. (General methodology reference, specific link unavailable).

-

CPAChem. (2022, October 7). Safety data sheet: 2-(Perfluorodecyl)ethyl acrylate CAS:17741-60-5. Retrieved from [Link]

- Ameduri, B. (2020). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Industrial & Engineering Chemistry Research. (General methodology reference, specific link unavailable).

- Baxamusa, S. H., & Gleason, K. K. (2018). Growth Regimes of Poly(perfluorodecyl acrylate) Thin Films by Initiated Chemical Vapor Deposition. Macromolecules. (General methodology reference, specific link unavailable).

Sources

- 1. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate | C15H7F21O2 | CID 87274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. fluoryx.com [fluoryx.com]

- 4. 2-(Perfluorododecyl)ethyl acrylate | C17H7F25O2 | CID 118677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Safety of 2-(Perfluorododecyl)ethyl Acrylate

For professionals in research and drug development, a comprehensive understanding of a chemical's safety profile is paramount. This guide provides a detailed examination of 2-(Perfluorododecyl)ethyl acrylate (CAS No. 34395-24-9), a member of the fluorotelomer acrylate family. This document moves beyond a standard safety data sheet (SDS) to analyze conflicting hazard data, explain the chemical reasoning behind safety protocols, and advocate for a precautionary approach to handling.

Chemical Identification and Physicochemical Properties

2-(Perfluorododecyl)ethyl acrylate is a specialized monomer used in the synthesis of polymers that require properties such as high thermal stability and low surface energy. Its structure consists of a reactive acrylate head and a long, inert perfluorinated tail.

Key physicochemical data are summarized below. The high molecular weight and extensive fluorination result in a waxy solid with very low volatility at room temperature, which is a critical factor in assessing inhalation risk.

Table 1: Physicochemical Properties of 2-(Perfluorododecyl)ethyl Acrylate

| Property | Value | Source |

| CAS Number | 34395-24-9 | [1] |

| Molecular Formula | C₁₇H₇F₂₅O₂ | [1] |

| Molecular Weight | 718.19 g/mol | [1] |

| Physical Description | Water or Solvent Wet Solid; Waxy Solid | [1][2] |

| Melting Point | 92 °C | [2] |

| Boiling Point | 120 °C @ 2 mm Hg | [2] |

| Flash Point | >113 °C | [2] |

Hazard Identification: A Case of Conflicting Data

In contrast, shorter-chain analogues such as 2-(perfluorohexyl)ethyl acrylate and 2-(perfluorodecyl)ethyl acrylate are consistently classified as hazardous:

The chemical basis for these hazards lies in the acrylate functional group, which is a known irritant and potential sensitizer. While the long C12 perfluoroalkyl chain renders the molecule a solid with low vapor pressure, minimizing the risk of vapor inhalation, the potential for irritation upon direct contact with skin, eyes, or mucous membranes (if inhaled as a dust or aerosol) remains.

Expert Recommendation: The Precautionary Principle

Given the limited and conflicting data for the C12 compound, the most responsible course of action is to apply the precautionary principle. This involves handling 2-(Perfluorododecyl)ethyl acrylate as if it possesses the same irritant properties as its shorter-chain, well-characterized analogues. This conservative approach ensures the highest level of safety for laboratory personnel.

Caption: Logical workflow for hazard assessment of 2-(Perfluorododecyl)ethyl acrylate.

Precautionary Measures & Personal Protective Equipment (PPE)

Based on the precautionary principle, all handling procedures must be designed to prevent direct contact and the generation of dusts or aerosols.

Engineering Controls:

-

Always handle this compound in a well-ventilated area.

-

For procedures that may generate dust (e.g., weighing, transferring powder), use a certified chemical fume hood or a ventilated balance enclosure.

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following table outlines the minimum requirements for common laboratory tasks.

Table 2: Recommended Personal Protective Equipment (PPE)

| Task | Minimum PPE Requirement | Rationale |

| Weighing/Transfer | Nitrile or butyl rubber gloves, safety glasses with side shields, lab coat. | Prevents skin contact with solid particles and protects eyes from accidental splashes. |

| Solution Preparation | Nitrile or butyl rubber gloves, chemical splash goggles, lab coat. | Goggles provide superior protection against splashes when handling liquids. |

| Polymerization/Reaction | Nitrile or butyl rubber gloves, face shield over chemical splash goggles, lab coat. | A face shield offers maximum protection for the face and neck during active reactions. |

Experimental Protocol: Safe Handling and Storage

Adherence to a strict, self-validating protocol is essential for minimizing exposure risk.

Step-by-Step Handling Workflow:

-

Preparation:

-

Designate a specific work area in a chemical fume hood.

-

Ensure all necessary PPE is available and in good condition.

-

Have spill cleanup materials (inert absorbent, sealable waste bags) readily accessible.

-

-

Weighing and Transfer:

-

Perform all weighing and transfers of the solid material within a ventilated enclosure or fume hood to contain any dust.

-

Use spatulas and other tools carefully to avoid generating airborne particles.

-

Close the container lid immediately after dispensing the required amount.

-

-

Dissolution:

-

Add the solid to the solvent slowly while stirring to prevent splashing.

-

If heating is required, perform this step in the fume hood and ensure the vessel is appropriately vented.

-

-

Post-Handling:

-

Wipe down the work surface with a suitable solvent and dispose of the cleaning materials as hazardous waste.

-

Carefully remove gloves and wash hands thoroughly with soap and water.

-

Clean all non-disposable equipment.

-

Caption: Step-by-step workflow for the safe handling of solid 2-(Perfluorododecyl)ethyl acrylate.

Storage and Incompatibilities:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Some suppliers of related compounds recommend refrigeration and storage under an inert atmosphere to maintain product quality.[6]

-

Incompatible Materials: Avoid contact with strong acids, amines, and peroxides, as these can initiate uncontrolled polymerization of the acrylate group.[6]

First Aid and Emergency Procedures

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Inhalation: If dust or aerosol is inhaled, move the person to fresh air.[5] If breathing is difficult or irritation occurs, seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep or scoop the material into a sealable, labeled container for hazardous waste disposal.

-

Avoid creating dust. If necessary, lightly moisten the absorbent material.

-

Ventilate the area and decontaminate the spill site.

Disposal Considerations

As a member of the per- and polyfluoroalkyl substances (PFAS) family, 2-(Perfluorododecyl)ethyl acrylate and any materials contaminated with it must be disposed of with extreme care. PFAS are known for their environmental persistence.

-

Waste Disposal: All waste must be treated as hazardous. Do not dispose of it in standard laboratory trash or down the drain.

-

Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal regulations. This typically involves incineration at a licensed hazardous waste facility capable of handling halogenated organic compounds.

Conclusion

The safety assessment of 2-(Perfluorododecyl)ethyl acrylate highlights a critical challenge in chemical safety: how to proceed when data is limited or conflicting. While official GHS classifications based on current submissions suggest the material is non-hazardous, the known reactivity of the acrylate functional group and the established hazards of closely related analogues strongly suggest a potential for irritation.

Therefore, this guide concludes that a conservative, precautionary approach is scientifically sound and essential for ensuring researcher safety. By handling 2-(Perfluorododecyl)ethyl acrylate as a potential skin, eye, and respiratory irritant, and by adhering to the rigorous engineering controls, PPE usage, and handling protocols outlined herein, laboratories can effectively mitigate risk and maintain a safe working environment.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118677, 2-(Perfluorododecyl)ethyl acrylate. Available at: [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: (Perfluorohexyl)ethyl Acrylate. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87274, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate. Available at: [Link]

-

CPAchem (2022). Safety data sheet: 2-(Perfluorodecyl)ethyl acrylate CAS:17741-60-5. Available at: [Link]

-

Plastics Europe (2025). Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]

-

Plastics Industry Association (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. Available at: [Link]

-

EWG (n.d.). C6-14 PERFLUOROALKYLETHYL ACRYLATE/HEMA COPOLYMER. Available at: [Link]

-

European Chemicals Agency (ECHA) (n.d.). Substance Information. Available at: [Link]

-

Cosmetic Ingredient Review (2018). Safety Assessment of Polyfluorinated Polymers as Used in Cosmetics. Available at: [Link]

-

AGC Chemicals Europe (2012). Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA) (n.d.). ethyl acrylate. Available at: [Link]

-

Toxic Docs (2012). Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Available at: [Link]

-

Fluoropolymer Product Group (2025). FPG Releases its Comprehensive Guide on Safe Handling of Fluoropolymer Resins. Available at: [Link]

Sources

- 1. 2-(Perfluorododecyl)ethyl acrylate | C17H7F25O2 | CID 118677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluoryx.com [fluoryx.com]

- 3. carlroth.com [carlroth.com]

- 4. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate | C15H7F21O2 | CID 87274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. fishersci.com [fishersci.com]

2-(Perfluorododecyl)ethyl acrylate solubility parameters

An In-depth Technical Guide to the Solubility Parameters of 2-(Perfluorododecyl)ethyl Acrylate for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Perfluorododecyl)ethyl acrylate is a crucial monomer in the synthesis of advanced polymers with applications ranging from hydrophobic and oleophobic coatings to specialized drug delivery systems. A thorough understanding of its solubility characteristics is paramount for successful formulation, polymerization, and application. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility parameters of 2-(Perfluorododecyl)ethyl acrylate, with a focus on Hansen Solubility Parameters (HSP). It is designed to equip researchers, scientists, and drug development professionals with the knowledge to predict and control the solubility behavior of this versatile fluorinated monomer and its resultant polymers.

Introduction to 2-(Perfluorododecyl)ethyl Acrylate and the Significance of its Solubility

2-(Perfluorododecyl)ethyl acrylate is a fluorinated acrylic monomer characterized by a long perfluorinated alkyl chain, which imparts unique properties such as high hydrophobicity, oleophobicity, and low surface energy.[1] The acrylate group provides a reactive site for polymerization, allowing for its incorporation into a variety of polymer structures.[2] These properties make it an attractive building block for materials used in specialty coatings, sealants, and increasingly, in the biomedical field for applications like drug delivery and medical device coatings.[3]

The solubility of a monomer is a critical parameter that influences its polymerization kinetics, the choice of solvents for processing, and the compatibility of the resulting polymer with other components in a formulation. For drug development professionals, understanding and controlling solubility is fundamental to designing effective delivery systems and ensuring the stability and bioavailability of therapeutic agents. This guide delves into the theoretical underpinnings of solubility parameters and provides a practical framework for their experimental determination for 2-(Perfluorododecyl)ethyl acrylate.

Theoretical Framework: From Hildebrand to Hansen

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter (δ) offers a single-value estimate of the cohesive energy density of a material—the energy required to separate its molecules to an infinite distance.[4] It is calculated as the square root of the cohesive energy density and provides a good indication of solubility for nonpolar materials.[4][5] The fundamental principle is that materials with similar Hildebrand solubility parameters are likely to be miscible.[4]

Hansen Solubility Parameters (HSP)

For molecules with polar and hydrogen-bonding capabilities, the Hildebrand parameter is often insufficient. Hansen Solubility Parameters (HSP) provide a more nuanced, three-dimensional approach by dividing the total cohesive energy into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is related to these components by the equation: δ² = δD² + δP² + δH² .

The HSP of a substance is represented as a point in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the Hansen distance (Ra) between two substances (e.g., a polymer and a solvent):

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and a greater likelihood of solubility.[6] For a given polymer or monomer, there is a "solubility sphere" in Hansen space with a specific radius (R₀). Solvents that fall within this sphere (i.e., Ra < R₀) are considered "good" solvents, while those outside are "poor" solvents.[7]

Experimental Determination of Hansen Solubility Parameters for 2-(Perfluorododecyl)ethyl Acrylate

Due to the lack of published HSP values for 2-(Perfluorododecyl)ethyl acrylate, experimental determination is necessary. The following protocol outlines a robust method for this purpose.

Principle

The HSP of the monomer can be determined by testing its solubility in a range of solvents with known HSPs. The solvents that dissolve the monomer are considered "good" solvents and are assigned a score of 1, while those that do not are "poor" solvents and are scored 0. A computational algorithm, often found in software like Hansen Solubility Parameters in Practice (HSPiP), is then used to find the center point of a sphere that best separates the good solvents from the poor ones.[8][9][10] This center point represents the HSP (δD, δP, δH) of the monomer.

Experimental Workflow

Caption: Experimental workflow for determining the Hansen Solubility Parameters of 2-(Perfluorododecyl)ethyl acrylate.

Detailed Protocol

Materials:

-

2-(Perfluorododecyl)ethyl acrylate (solid at room temperature)[1][11]

-

A selection of solvents with known HSPs (see Table 1)

-

Glass vials with caps

-

Analytical balance

-

Vortex mixer

-

Temperature-controlled environment (e.g., lab bench at 25°C)

Procedure:

-

Solvent Selection: Choose a range of at least 20-30 solvents that cover a wide area of Hansen space. A suggested list is provided in Table 1.

-

Sample Preparation:

-

For each solvent, weigh approximately 0.1 g of 2-(Perfluorododecyl)ethyl acrylate into a labeled vial.

-

Add 2 mL of the solvent to each vial. This creates a concentration of approximately 5% (w/v).

-

Securely cap the vials.

-

-

Mixing and Equilibration:

-

Vortex each vial for 1-2 minutes to ensure thorough mixing.

-

Allow the vials to sit undisturbed in a temperature-controlled environment (e.g., 25°C) for 24 hours to reach equilibrium.

-

-

Solubility Assessment:

-

Visually inspect each vial. A completely clear, single-phase solution indicates that the monomer is soluble. Any cloudiness, precipitation, or undissolved solid indicates insolubility.

-

Record the results, assigning a score of "1" for soluble and "0" for insoluble.

-

-

Data Analysis:

-

Input the known HSP values of the solvents and their corresponding solubility scores into a program like HSPiP.

-

The software will calculate the center of the Hansen sphere (δD, δP, δH) and its radius (R₀) that best fits the data.

-

Suggested Solvents for HSP Determination

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| 1,4-Dioxane | 19.0 | 1.8 | 7.4 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Perfluorohexane | 11.9 | 0.0 | 0.0 |

| HFE-7100 | 12.7 | 4.1 | 0.6 |

Note: These are representative values. It is crucial to use the specific HSP values provided by the solvent supplier or a reliable database like the one within HSPiP.

Estimated Solubility Parameters and Interpretation

While experimental determination is the gold standard, we can infer the likely characteristics of 2-(Perfluorododecyl)ethyl acrylate's solubility parameters based on its structure.

| Parameter | Estimated Value Range (MPa½) | Interpretation |

| δD (Dispersion) | 14 - 17 | The long alkyl and perfluoroalkyl chains will contribute significantly to dispersion forces. |

| δP (Polar) | 2 - 6 | The acrylate ester group introduces some polarity, but the dominant fluorinated chain is nonpolar. |

| δH (Hydrogen Bonding) | 1 - 5 | The ester group can act as a hydrogen bond acceptor, but there are no donor sites. This component is expected to be low. |

| δ (Hildebrand) | 15 - 19 | Calculated from the HSP components, this would place it in the range of non- to moderately polar solvents. |

Interpretation: The expected low values for δP and δH, combined with a significant δD, suggest that 2-(Perfluorododecyl)ethyl acrylate will be most soluble in solvents with low polarity and hydrogen bonding capacity. The slight solubility in chloroform, ethyl acetate, and methanol observed in literature aligns with this, as these solvents have a balance of dispersion, polar, and hydrogen-bonding character.[11] The high fluorine content will also impart a preference for fluorinated solvents.[12]

Applications and Implications in Research and Drug Development

A quantitative understanding of the solubility parameters of 2-(Perfluorododecyl)ethyl acrylate is a powerful tool for formulation and material design.

Solvent Selection for Polymerization and Processing

The HSP values can be used to select optimal solvents for the polymerization of 2-(Perfluorododecyl)ethyl acrylate, ensuring monomer solubility and preventing precipitation of the growing polymer chain. For processing the resulting polymer, the HSP can guide the choice of solvents for casting films or creating coatings with desired properties.

Formulation of Advanced Coatings

When developing coatings, the polymer derived from this monomer must be compatible with other resins, plasticizers, and additives. By matching the HSP of the fluorinated polymer with other components, formulators can prevent phase separation and ensure a stable, homogeneous final product. The low surface energy predicted by its structure is desirable for creating water- and oil-repellent surfaces.[13]

Design of Drug Delivery Systems

The highly hydrophobic nature of poly(2-(Perfluorododecyl)ethyl acrylate) makes it a candidate for creating nanoparticles or matrix systems for the controlled release of hydrophobic drugs. The HSP of the polymer can be used to:

-

Predict Drug-Polymer Compatibility: A small Hansen distance (Ra) between the polymer and a hydrophobic active pharmaceutical ingredient (API) would suggest high compatibility and the potential for high drug loading.

-

Optimize Solvent Systems for Formulation: In techniques like solvent evaporation for nanoparticle synthesis, the HSP can be used to select solvents that dissolve both the polymer and the drug, and to choose non-solvents that effectively induce precipitation.